molecular formula C11H11IN2O2 B11805628 ethyl 2-(3-iodo-1H-indazol-1-yl)acetate

ethyl 2-(3-iodo-1H-indazol-1-yl)acetate

Katalognummer: B11805628
Molekulargewicht: 330.12 g/mol
InChI-Schlüssel: RRHYEXNYKFKASO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of an ethyl ester group and an iodine atom attached to the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-iodo-1H-indazol-1-yl)acetate typically involves the iodination of an indazole precursor followed by esterification. One common method involves the reaction of 3-iodoindazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Products: Various substituted indazole derivatives.

    Oxidation Products: Oxidized forms of the indazole ring.

    Reduction Products: Reduced forms of the indazole ring.

    Hydrolysis Products: Indazole-1-acetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 2-(3-iodo-1H-indazol-1-yl)acetate involves its interaction with specific molecular targets. The indazole ring can interact with enzymes, receptors, and other proteins, leading to various biological effects. The iodine atom and ester group can also influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2-(3-iodo-1H-indazol-1-yl)acetate is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the indazole ring and the ethyl ester group also provides distinct properties that make it valuable for various research applications.

Eigenschaften

Molekularformel

C11H11IN2O2

Molekulargewicht

330.12 g/mol

IUPAC-Name

ethyl 2-(3-iodoindazol-1-yl)acetate

InChI

InChI=1S/C11H11IN2O2/c1-2-16-10(15)7-14-9-6-4-3-5-8(9)11(12)13-14/h3-6H,2,7H2,1H3

InChI-Schlüssel

RRHYEXNYKFKASO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=N1)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.